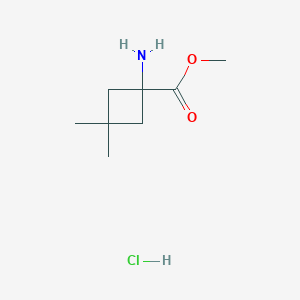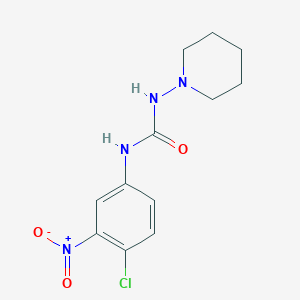
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide" is a derivative of acetamide featuring a 1,2,4-triazole ring and a tert-butylphenyl group. This structure is related to various synthesized acetamide derivatives that have been studied for their potential biological activities, including antimicrobial, antidepressant, and anticonvulsant properties, as well as their effects on plant growth .
Synthesis Analysis
The synthesis of related N-aryl acetamide derivatives typically involves the S-alkylation of chloroacetamides with triazole derivatives under alkaline conditions . Another method includes the condensation of tricyclic compounds with chloro N-phenylacetamides . These methods result in the formation of a sulfanyl acetamide linkage, which is a common feature in these molecules. The synthesis processes are confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using spectroscopic methods. IR spectroscopy is used to identify functional groups, while 1H NMR provides information on the hydrogen-containing environments within the molecule. In some cases, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms in the molecule, which can reveal the presence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of the triazole ring and the acetamide moiety suggests that these compounds could participate in various chemical reactions, such as further substitutions or transformations under different chemical conditions. The antimicrobial activity study indicates that these compounds can interact with biological systems, although the specific mechanisms of action are not described .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and the analytical data obtained. The presence of the tert-butyl group suggests increased steric bulk, which could influence the compound's physical properties such as solubility and melting point. The triazole and acetamide groups are polar and capable of hydrogen bonding, which could affect the compound's solubility in water and other polar solvents. The antimicrobial activity tests suggest that these compounds have the potential to interact with biological systems, although the specific properties that contribute to this activity are not detailed .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide have shown potential in antimicrobial and antifungal applications. For example, a study by Mahyavanshi et al. (2017) synthesized a series of compounds, including one structurally similar to the chemical , and evaluated them for in vitro antibacterial and antifungal activity (Mahyavanshi, Shukla, & Parmar, 2017). Similarly, Yu-sen (2009) synthesized N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, which showed effects on plant roots and inhibition of plant stems at various concentrations (Hu Yu-sen, 2009).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds similar to this compound. Panchal and Patel (2011) described the preparation and spectroscopic analysis of related compounds (Panchal & Patel, 2011). Another study by Boraei et al. (2021) focused on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties, which are structurally analogous (Boraei, Soliman, Haukka, & Barakat, 2021).
Anticancer Properties
Compounds with a similar structure have been investigated for their potential anticancer properties. A study by Ostapiuk et al. (2015) synthesized derivatives of 1,2,4-triazole and evaluated them against various cancer cell lines, finding selective activity against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).
Other Biological Activities
Additional research has explored the diverse biological activities of related compounds. For instance, a study by Hassan et al. (2022) found that 1,2,4-triazole based compounds showed inhibitory activity against mushroom tyrosinase, suggesting potential applications in melanogenesis inhibition (Hassan et al., 2022).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCVPOGOOSEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
717130-47-7 |
Source


|
| Record name | N-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)




![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)